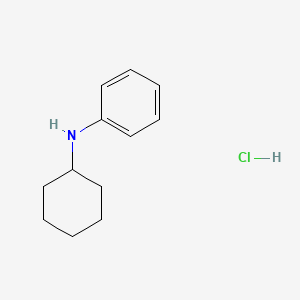

N-cyclohexylaniline Hydrochloride

Description

BenchChem offers high-quality N-cyclohexylaniline Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclohexylaniline Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-cyclohexylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N.ClH/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;/h1,3-4,7-8,12-13H,2,5-6,9-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVGLBMLXBJFWSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30372282 | |

| Record name | N-cyclohexylaniline Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64316-73-0 | |

| Record name | N-cyclohexylaniline Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: N-Cyclohexylaniline Hydrochloride

Topic: N-Cyclohexylaniline Hydrochloride CAS 64316-73-0 Content Type: Technical Monograph Audience: Researchers, Process Chemists, and Regulatory Affairs Professionals

Critical Analysis of Synthesis, Properties, and Impurity Profiling in Drug Development

Executive Summary

N-Cyclohexylaniline Hydrochloride (CAS 64316-73-0) serves as a specialized intermediate in the synthesis of rubber antioxidants, dyes, and pharmaceutical building blocks. In modern drug development, its significance has shifted from a mere reagent to a critical structural alert due to its classification as a secondary amine. This functional group presents a direct risk for the formation of Nitrosamine Drug Substance Related Impurities (NDSRIs), specifically N-nitroso-N-cyclohexylaniline, a concern that dominates current FDA and EMA regulatory landscapes.

This guide synthesizes the physicochemical profile of the hydrochloride salt, details its preparation from the free base (CAS 1821-36-9), and provides a self-validating workflow for monitoring nitrosamine formation risks.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

While the free base is a liquid at room temperature, the hydrochloride salt offers improved stability and handling characteristics for solid-phase synthesis.

Core Identifiers

| Parameter | Specification |

| Chemical Name | N-Cyclohexylaniline Hydrochloride |

| Synonyms | N-Phenylcyclohexylamine HCl; Cyclohexanamine, N-phenyl-, hydrochloride |

| CAS Number (Salt) | 64316-73-0 |

| CAS Number (Free Base) | 1821-36-9 |

| Molecular Formula | C₁₂H₁₇N[1][2][3][4][5][6][7][8][9][10] · HCl |

| Molecular Weight | 211.73 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in Methanol, DMSO; Sparingly soluble in Water |

| pKa (Free Base) | ~5.46 (Predicted) |

Structural Causality

The molecule consists of a secondary amine nitrogen bridging a phenyl ring and a cyclohexyl ring. The steric bulk of the cyclohexyl group provides kinetic stability, but the nitrogen remains nucleophilic enough to react with electrophiles (alkyl halides, acyl chlorides) and, critically, nitrosating agents.

Synthesis & Preparation Protocol

The synthesis follows a reductive amination pathway, preferred for its atom economy and yield. The subsequent salt formation must be controlled to prevent occlusion of solvent or excess acid.

Reaction Scheme

-

Condensation: Aniline reacts with cyclohexanone to form the Schiff base (imine).

-

Reduction: Catalytic hydrogenation (Pd/C) reduces the imine to the secondary amine.

-

Salting: Treatment with anhydrous HCl precipitates the hydrochloride salt.

Figure 1: Step-wise synthesis from commercially available precursors to the hydrochloride salt.

Validated Laboratory Protocol (Gram Scale)

-

Imine Formation: Combine cyclohexanone (1.0 eq) and aniline (1.0 eq) in toluene with a Dean-Stark trap. Reflux until water evolution ceases.

-

Hydrogenation: Transfer the residue to an autoclave. Add 5% Pd/C (5 wt%). Pressurize with H₂ (30-50 psi) at 50°C until uptake stops. Filter catalyst.

-

Salt Precipitation:

-

Dissolve the resulting oil (Free Base) in diethyl ether or ethanol (5 volumes).

-

Cool to 0°C in an ice bath.

-

Slowly bubble anhydrous HCl gas or add 4M HCl in dioxane (1.1 eq).

-

Filter the white precipitate, wash with cold ether, and dry under vacuum over P₂O₅.

-

Critical Impurity Profiling: The Nitrosamine Risk

In the context of ICH M7 and recent FDA guidance, N-cyclohexylaniline is a Class 1 Nitrosamine Precursor .

Mechanism of NDSRI Formation

Secondary amines react with nitrosating agents (nitrites found in excipients like microcrystalline cellulose or crospovidone) under acidic conditions to form N-nitrosamines.

Target Impurity: N-Nitroso-N-cyclohexylaniline (N-Nitroso-N-phenylcyclohexylamine).

Figure 2: Mechanistic pathway for the formation of mutagenic N-nitroso impurities.

Risk Mitigation Strategy

-

Excipient Screening: Use low-nitrite excipients if formulating this compound.

-

Scavengers: Incorporate antioxidants like Ascorbic Acid or Alpha-tocopherol to quench nitrosating species.

-

pH Control: Avoid processing conditions that maintain pH 3–4 in the presence of nitrites, as this is the optimal range for nitrosation.

Analytical Methodologies

Quantification of the salt and detection of the nitrosamine impurity requires high-sensitivity instrumentation.

HPLC Method for Assay (Salt)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV @ 254 nm (Phenyl chromophore).

-

Retention Time: The free base typically elutes late due to lipophilicity (LogP ~3.7).

LC-MS/MS Method for Nitrosamine (Trace Level)

-

Ionization: ESI Positive Mode.

-

Transition (MRM): Monitor specific mass transitions for N-nitroso-N-cyclohexylaniline (MW ~204 Da).

-

Precursor: [M+H]⁺ 205.1

-

Product Ions: Characteristic fragmentation (loss of -NO group).

-

-

Limit of Quantitation (LOQ): Must meet regulatory thresholds (often < 26.5 ng/day intake limit).

References

-

ChemicalBook. (2024). N-Cyclohexylaniline Hydrochloride Product Description and CAS 64316-73-0 Verification. Retrieved from

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 74567, N-Cyclohexylaniline. Retrieved from

-

European Medicines Agency (EMA). (2024). Nitrosamine impurities in human medicinal products. Retrieved from

-

U.S. Food and Drug Administration (FDA). (2024). Control of Nitrosamine Impurities in Human Drugs. Retrieved from

-

LookChem. (2024). N-cyclohexylaniline hydrochloride CAS NO.64316-73-0 Suppliers and Data. Retrieved from

Sources

- 1. amadis.lookchem.com [amadis.lookchem.com]

- 2. biosynth.com [biosynth.com]

- 3. chembk.com [chembk.com]

- 4. N-Cyclohexylaniline CAS#: 1821-36-9 [m.chemicalbook.com]

- 5. 1821-36-9 CAS MSDS (N-Cyclohexylaniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. CAS:64316-73-0 FT-0629713 N1-PHENYLCYCLOHEXAN-1-AMINE HYDROCHLORIDE Product Detail Information [finetechchem.com]

- 7. Buy 1-Phenylcyclohexylamine | 2201-24-3 | >98% [smolecule.com]

- 8. trans-3-Phenylcyclohexylamine hydrochloride | C12H18ClN | CID 24837207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. N-Cyclohexylaniline | C12H17N | CID 74567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. WO2010106550A2 - A process for the preparation of n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-d-phenylalanine - Google Patents [patents.google.com]

N-cyclohexylaniline Hydrochloride chemical properties

An In-Depth Technical Guide to the Chemical Properties of N-Cyclohexylaniline Hydrochloride

Prepared by: Gemini, Senior Application Scientist

Introduction

N-cyclohexylaniline Hydrochloride is the salt form of N-cyclohexylaniline, a secondary aromatic amine. This compound, consisting of a cyclohexyl group and a phenyl group attached to a nitrogen atom, serves as a crucial intermediate and building block in various fields of chemical synthesis.[1] Its applications span the production of dyes, pharmaceuticals, agrochemicals, and specialized polymers.[1][2] The conversion of the parent N-cyclohexylaniline, a liquid at room temperature, into its crystalline hydrochloride salt enhances its stability, handling characteristics, and, most importantly, its aqueous solubility, a critical factor for many applications in drug development and process chemistry.[3]

This guide provides a comprehensive overview of the core chemical properties of N-cyclohexylaniline Hydrochloride, designed for researchers, chemists, and drug development professionals. We will delve into its molecular structure, physicochemical properties, synthesis, reactivity, analytical characterization, and safety protocols, offering field-proven insights into its practical application.

Molecular Structure and Identification

The fundamental structure consists of an aniline ring bonded to the nitrogen atom of a cyclohexylamine. In the hydrochloride form, the lone pair of electrons on the nitrogen atom is protonated by hydrogen chloride (HCl), forming a positively charged ammonium ion with a chloride counter-ion. This transformation from a neutral amine to an ammonium salt is the primary driver of the changes in its physical properties.

Table 1: Compound Identifiers

| Property | N-cyclohexylaniline (Free Base) | N-cyclohexylaniline Hydrochloride (Salt) |

| Chemical Structure | C₆H₅NHC₆H₁₁ | [C₆H₅NH₂C₆H₁₁]⁺Cl⁻ |

| IUPAC Name | N-cyclohexylaniline | N-cyclohexylanilinium chloride |

| CAS Number | 1821-36-9[4][5] | 64316-73-0[3] |

| Molecular Formula | C₁₂H₁₇N[4][5] | C₁₂H₁₈ClN |

| Molecular Weight | 175.27 g/mol [4][5][6] | 211.73 g/mol |

Physicochemical Properties

The protonation of the amine nitrogen dramatically alters the compound's properties. While the free base is a liquid with poor water solubility, the hydrochloride salt is a solid with significantly enhanced solubility in polar solvents, particularly water, under acidic conditions.[3][4][5]

Table 2: Core Physicochemical Data

| Property | Value (N-cyclohexylaniline Free Base) | Value (N-cyclohexylaniline Hydrochloride) | Causality and Scientific Insight |

| Appearance | Colorless to dark brown liquid[4][5] | White to off-white crystalline solid | The ionic nature of the salt favors the formation of a stable crystal lattice, resulting in a solid state at room temperature. |

| Melting Point | 14-15 °C[4][5][7] | Not widely reported, but expected to be significantly higher than the free base. | Strong ionic forces in the salt's crystal lattice require more energy to overcome compared to the intermolecular forces of the neutral liquid. |

| Boiling Point | 191-192 °C (at 73 mmHg)[4][5][7] | Decomposes upon strong heating. | Salts do not have a true boiling point and will typically decompose before boiling at atmospheric pressure. |

| Density | 0.996 g/mL at 20 °C[4][5] | Data not available. | The density will be higher than the free base due to the addition of HCl and tighter packing in the solid state. |

| Water Solubility | Not miscible or difficult to mix[4][5] | Soluble, pH-dependent[3] | The ionic salt can readily interact with polar water molecules. Solubility is highest at low pH where the ammonium form is favored and decreases as the pH approaches the pKa.[3] |

| pKa | 5.46 ± 0.20 (Predicted, for the conjugate acid)[4][5] | 5.46 ± 0.20[3] | This value is crucial as it dictates the pH at which the compound transitions between its soluble salt form and its less soluble free base form. |

Synthesis and Reactivity

Synthesis Pathway

The production of N-cyclohexylaniline Hydrochloride is a two-step process. First, the free base is synthesized, most commonly via reductive amination. Second, the free base is treated with hydrochloric acid to form the salt.

Step 1: Reductive Amination to N-cyclohexylaniline This reaction involves the condensation of aniline and cyclohexanone to form an imine intermediate, which is then reduced in situ to the secondary amine.

-

Causality: The choice of a reducing agent is critical. Catalytic hydrogenation (H₂/Pd, Pt) is common, but other reagents like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) can also be effective, offering different levels of selectivity and milder conditions.[3]

Step 2: Salt Formation The purified N-cyclohexylaniline is dissolved in a suitable organic solvent (e.g., isopropanol, diethyl ether) and treated with a solution of hydrogen chloride (e.g., HCl in ether or isopropanol). The hydrochloride salt, being insoluble in many non-polar organic solvents, precipitates out and can be collected by filtration.

Caption: Synthesis workflow for N-cyclohexylaniline Hydrochloride.

Chemical Reactivity and Stability

-

Stability: The compound is stable under normal storage conditions.[8] It should be kept in a tightly sealed container in a dry, cool, and well-ventilated area.[5][8][9]

-

Incompatibilities:

-

Strong Bases: Will deprotonate the anilinium ion, regenerating the water-insoluble N-cyclohexylaniline free base.

-

Strong Oxidizing Agents: The amine functionality can be oxidized, leading to degradation.[8]

-

Acids and Acid Chlorides: While the salt itself is formed from an acid, further reactions are possible, though it is generally incompatible with strong acids and acid chlorides.[8]

-

-

Hazardous Decomposition: Upon combustion, it may produce hazardous decomposition products including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[8]

Spectroscopic and Analytical Characterization

A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of N-cyclohexylaniline Hydrochloride.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. For the hydrochloride salt, the N-H stretch is particularly informative.

-

N⁺-H Stretch: A broad and strong absorption band is expected in the 2400-3000 cm⁻¹ region, which is characteristic of an ammonium salt. This replaces the sharper, single N-H peak of the secondary amine free base seen around 3350 cm⁻¹.[10]

-

C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic (cyclohexyl) C-H stretches appear just below 3000 cm⁻¹.

-

C=C Aromatic Stretch: Peaks around 1450-1600 cm⁻¹ are indicative of the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework.[11]

-

¹H NMR:

-

Aromatic Protons (C₆H₅): Signals will appear in the downfield region, typically ~7.0-7.5 ppm.

-

Cyclohexyl Protons (C₆H₁₁): A complex series of multiplets will be observed in the aliphatic region, ~1.0-3.5 ppm.

-

N⁺-H₂ Protons: The two protons on the nitrogen will appear as a broad singlet, typically downfield. Its chemical shift is highly dependent on the solvent and concentration. A key validation step is to add a drop of D₂O to the NMR tube; the N⁺-H₂ signal will disappear due to proton-deuterium exchange.[10]

-

-

¹³C NMR:

-

Aromatic Carbons: Signals are expected in the ~115-150 ppm range.

-

Aliphatic Carbons: The cyclohexyl carbons will resonate in the upfield region, typically ~25-60 ppm. The carbon atom directly attached to the nitrogen will be the most downfield of this group.[10]

-

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the cation.

-

Expected Ion: In techniques like Electrospray Ionization (ESI), the instrument will detect the protonated free base (the cation of the salt), [C₁₂H₁₇N + H]⁺ or [M+H]⁺, with an m/z (mass-to-charge ratio) of approximately 176.14.

Experimental Protocol: Identity and Purity Confirmation

This self-validating workflow ensures the material meets structural and purity requirements.

-

Visual Inspection: Confirm the material is a white/off-white solid, consistent with the expected appearance.

-

Solubility Test: Dissolve a small amount (~10 mg) in 1 mL of water. The material should dissolve. Add one drop of 1M NaOH. A cloudy precipitate (the free base) should form, confirming the pH-dependent solubility.

-

FT-IR Analysis: Acquire an IR spectrum. Confirm the presence of the broad N⁺-H stretch (2400-3000 cm⁻¹) and the absence of the secondary amine N-H stretch (~3350 cm⁻¹).

-

¹H NMR Analysis: Record a ¹H NMR spectrum in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Verify the correct chemical shifts and integration ratios for aromatic, aliphatic, and N-H protons.

-

D₂O Exchange: Add a drop of D₂O to the NMR sample and re-acquire the spectrum. Confirm the disappearance of the N-H signal. This is a definitive test for exchangeable protons.

-

Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS) to confirm the exact mass of the cation ([M+H]⁺ ≈ 176.1439), which validates the elemental composition.

-

Purity Analysis (HPLC): Use a reverse-phase High-Performance Liquid Chromatography (HPLC) method with UV detection to determine the purity of the compound.

Caption: A logical workflow for the analytical validation of N-cyclohexylaniline HCl.

Safety, Handling, and Storage

N-cyclohexylaniline and its salt are classified as harmful.[6] Adherence to strict safety protocols is mandatory.

Table 3: GHS Hazard Information for N-cyclohexylaniline

| Hazard Class | GHS Statement | Source |

| Acute Toxicity (Oral) | H302: Harmful if swallowed | [6] |

| Acute Toxicity (Dermal) | H312: Harmful in contact with skin | [6] |

| Acute Toxicity (Inhalation) | H332: Harmful if inhaled | [6] |

| Skin Sensitization | H317: May cause an allergic skin reaction | [6] |

Safe Handling Protocols

-

Engineering Controls: Always handle this chemical inside a certified chemical fume hood to avoid inhalation of dust or vapors.[9]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[12]

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves before use and dispose of contaminated gloves properly.[12]

-

Body Protection: Wear a lab coat. For larger quantities, consider a chemical-resistant apron or suit.[12]

-

-

Hygiene Practices: Avoid contact with skin, eyes, and clothing.[8][12] Do not eat, drink, or smoke in the handling area.[8][13] Wash hands thoroughly after handling.[8][12]

Storage and Stability

-

Conditions: Store in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.[8][9]

-

Container: Keep the container tightly closed and properly labeled.[9]

-

Incompatibilities: Store separately from strong oxidizing agents, strong bases, and food products.[8][9]

Conclusion

N-cyclohexylaniline Hydrochloride is a versatile chemical intermediate whose utility is enhanced by its conversion to the salt form. Its increased aqueous solubility and improved handling characteristics make it a valuable precursor in numerous synthetic applications. A thorough understanding of its physicochemical properties, reactivity, and spectroscopic signatures is paramount for its effective and safe use in a research and development setting. The analytical workflows and safety protocols described herein provide a robust framework for scientists to handle, characterize, and apply this compound with confidence and integrity.

References

-

ChemBK. N1-CYCLOHEXYLANILINE. (2024-04-09). [Link]

-

SILVER FERN CHEMICAL, INC. Safety Data Sheet Cyclohexylamine. (2021-06-19). [Link]

-

National Center for Biotechnology Information. N-Cyclohexylaniline. PubChem Compound Database. [Link]

-

National Center for Biotechnology Information. 4-Cyclohexylbenzenamine. PubChem Compound Database. [Link]

-

FDA Global Substance Registration System. N-CYCLOHEXYLANILINE. [Link]

-

Chemistry LibreTexts. 24.11: Spectroscopy of Amines. (2024-07-30). [Link]

-

ResearchGate. NMR Spectroscopy in Drug and Natural Product Analysis | Request PDF. [Link]

-

Cheméo. Chemical Properties of Cyclohexane, 1-bromo-2-chloro-, cis- (CAS 51422-75-4). [Link]

-

Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Verma-Srivastava/3b2110c71a39828a1e2f7547192a549923ed1093]([Link]

-

University of Calgary. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

-

ResolveMass Laboratories Inc. 2025 Pharma Trends: Structure elucidation services by NMR. (2025-06-03). [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. biosynth.com [biosynth.com]

- 3. Buy N-cyclohexylaniline Hydrochloride | 64316-73-0 [smolecule.com]

- 4. chembk.com [chembk.com]

- 5. 1821-36-9 CAS MSDS (N-Cyclohexylaniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. N-Cyclohexylaniline | C12H17N | CID 74567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-Cyclohexylaniline CAS#: 1821-36-9 [m.chemicalbook.com]

- 8. fishersci.ie [fishersci.ie]

- 9. saas-tw-fs.usequantum.com [saas-tw-fs.usequantum.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. resolvemass.ca [resolvemass.ca]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

Technical Profile: N-Cyclohexylaniline Hydrochloride

[1][2][3][4][5][6]

Executive Summary

N-Cyclohexylaniline Hydrochloride (CAS: 64316-73-0) is the hydrochloride salt of N-cyclohexylaniline.[1][2][3][4] While the free base is a low-melting solid or liquid at room temperature (MP: 14–15 °C), the hydrochloride salt is a stable, crystalline solid with a significantly elevated melting point range of 170–175 °C .[1] This dramatic thermal shift makes the melting point the primary metric for verifying conversion efficiency and salt purity during synthesis.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][6][7][8][9]

The formation of the hydrochloride salt stabilizes the secondary amine, altering its physical state from an oil/low-melting solid to a robust crystalline powder.[1]

| Property | Specification |

| Chemical Name | N-Cyclohexylaniline Hydrochloride |

| Synonyms | N-Phenylcyclohexylamine HCl; N-Cyclohexylbenzenamine Hydrochloride |

| CAS Number | 64316-73-0 |

| Molecular Formula | C₁₂H₁₈ClN (C₁₂H₁₇N[1][3][5][4] · HCl) |

| Molecular Weight | 211.73 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point (Salt) | 170 – 175 °C (Experimental) |

| Melting Point (Free Base) | 14 – 15 °C (Reference baseline) |

| Solubility | Soluble in water, ethanol; sparingly soluble in non-polar solvents.[1] |

The Thermodynamics of Salt Formation

The interaction between the lone pair on the nitrogen atom of N-cyclohexylaniline and hydrochloric acid creates an ionic lattice.[1] This lattice energy is responsible for the

Synthesis & Purification Workflow

The synthesis typically involves the reductive amination of cyclohexanone and aniline, followed by salt formation. The following flowchart outlines the critical process steps to ensure a high-melting, pure product.

Figure 1: Synthesis pathway from precursors to the hydrochloride salt.[1]

Protocol Highlights

-

Stoichiometry: Use a slight excess of HCl (1.05 eq) to ensure complete protonation of the amine.[1]

-

Solvent Selection: Anhydrous ethanol or diethyl ether is preferred for the acidification step.[1] The salt is insoluble in ether, promoting immediate and high-yield precipitation.[1]

-

Washing: The filter cake must be washed with cold non-polar solvent (e.g., hexane or ether) to remove unreacted aniline or cyclohexanone, which would depress the melting point.

Analytical Characterization

To validate the identity and purity of N-cyclohexylaniline Hydrochloride, researchers must rely on a multi-modal approach. The melting point serves as the rapid "Go/No-Go" test.[1]

A. Melting Point Determination[1][3][4][6][9][10]

-

Target Range: 170–175 °C.

-

Method: Capillary tube method using a calibrated melting point apparatus.[1]

-

Ramp Rate: 10 °C/min until 150 °C, then 1 °C/min to detecting the onset accurately.

-

Interpretation:

B. Spectroscopic Validation (NMR)

While MP confirms physical purity, NMR confirms chemical structure.[1]

Applications in Drug Development[1]

N-Cyclohexylaniline HCl serves as a versatile intermediate in the pharmaceutical pipeline:

-

Secondary Amine Scaffold: The cyclohexyl group provides lipophilicity, while the phenyl ring offers π-stacking potential in protein binding pockets.[1]

-

Stability: The HCl salt allows for easier handling, weighing, and storage compared to the oxidation-prone liquid free base.[1]

-

Solubility Profile: Enhanced water solubility makes it a suitable candidate for aqueous reaction media or biological assays requiring amine functionalization.[1]

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).[1]

-

Hygroscopicity: The HCl salt can absorb atmospheric moisture.[1] Store in a tightly sealed container with desiccants.

-

Incompatibility: Reacts vigorously with strong oxidizing agents and strong bases (liberating the free amine).[1]

References

-

ChemicalBook. (2024).[1] N-Cyclohexylaniline - Physicochemical Properties and CAS Data.[1] Retrieved from [1]

-

PubChem. (2024).[1] N-Cyclohexylaniline Compound Summary (CID 74567).[1] National Center for Biotechnology Information.[1] Retrieved from [1]

-

MDMA.ch Archive. (n.d.).[1] A modified palladium catalysed reductive amination procedure.[1] (Source of experimental MP: 170–175 °C).[1][4] Retrieved from [1]

-

Smolecule. (2023).[1] N-cyclohexylaniline Hydrochloride (CAS 64316-73-0) Product Description.[1][2][3] Retrieved from [1]

Comprehensive Spectroscopic Guide: N-Cyclohexylaniline Hydrochloride

This guide details the spectroscopic characterization and synthesis of N-Cyclohexylaniline Hydrochloride , integrating experimental data with mechanistic insights.

Chemical Identity & Significance

N-Cyclohexylaniline Hydrochloride (also known as N-phenylcyclohexylamine hydrochloride) is the ammonium salt of the secondary amine formed by the reductive amination of aniline and cyclohexanone. It serves as a critical intermediate in the synthesis of rubber vulcanization accelerators, antioxidants, and pharmaceutical precursors.[1]

| Property | Data |

| IUPAC Name | N-cyclohexylanilinium chloride |

| CAS Number | 1934-71-0 (Salt); 1821-36-9 (Free Base) |

| Molecular Formula | |

| Molecular Weight | 211.73 g/mol |

| Melting Point | 170–175 °C (Experimental) |

| Solubility | Soluble in water ( |

Synthesis Protocol (Self-Validating)

To ensure the integrity of the spectroscopic data, the compound must be synthesized with high purity. The following protocol utilizes a reductive amination pathway followed by salt formation, a standard self-validating method where the disappearance of the imine intermediate confirms reaction progress.

Step-by-Step Methodology

-

Imine Formation:

-

Combine Aniline (1.0 eq) and Cyclohexanone (1.0 eq) in dry methanol.

-

Add a catalytic amount of acetic acid (1-2 drops) to activate the carbonyl.

-

Stir at room temperature for 2 hours. Validation: Monitoring by TLC will show the disappearance of aniline and the formation of a less polar imine spot.

-

-

Reduction:

-

Cool the solution to 0°C.

-

Slowly add Sodium Borohydride (

) (1.5 eq) in small portions to prevent runaway exotherms. -

Allow the mixture to warm to room temperature and stir for 12 hours.

-

-

Workup:

-

Quench excess hydride with water. Extract the free base into Dichloromethane (DCM).

-

Wash the organic layer with brine and dry over anhydrous

.

-

-

Salt Formation (Critical Step):

-

Dissolve the crude oil (Free Base) in diethyl ether.

-

Bubble dry HCl gas through the solution or add 2M HCl in diethyl ether dropwise.

-

The N-cyclohexylaniline hydrochloride will precipitate immediately as a white solid.

-

Filter and recrystallize from Ethanol/Ether to obtain analytical grade crystals (MP: 170–175°C).

-

Reaction Pathway Visualization

Figure 1: Stepwise synthesis of N-cyclohexylaniline hydrochloride via reductive amination.

Spectroscopic Characterization

The protonation of the secondary amine nitrogen drastically alters the spectroscopic signature compared to the free base, most notably in the chemical shift of the

A. Nuclear Magnetic Resonance ( H NMR)

Solvent: Deuterium Oxide (

The introduction of the positive charge on the nitrogen atom deshields the adjacent protons, shifting them downfield.

| Assignment | Shift ( | Multiplicity | Integration | Structural Insight |

| Aromatic (m/p) | 7.35 | Multiplet | 3H | Meta/Para protons on phenyl ring. |

| Aromatic (o) | 7.25 | Multiplet | 2H | Ortho protons; slightly shielded relative to m/p. |

| N-CH (Methine) | 3.35 – 3.25 | Multiplet | 1H | Diagnostic Peak: Significant downfield shift due to |

| Cyclohexyl | 1.75 – 1.85 | Multiplet | 2H | Equatorial protons |

| Cyclohexyl | 1.65 – 1.55 | Multiplet | 2H | Remote ring protons. |

| Cyclohexyl | 1.45 – 1.35 | Multiplet | 1H | Distal proton. |

| Cyclohexyl (Axial) | 1.30 – 0.85 | Multiplet | 6H | Remaining axial protons (shielded region). |

Note: In

B. Infrared Spectroscopy (FT-IR)

The IR spectrum distinguishes the salt from the free base by the presence of broad ammonium bands and the absence of the sharp secondary amine peak.

| Functional Group | Wavenumber ( | Intensity | Description |

| Ammonium N-H Stretch | 2400 – 3000 | Broad, Strong | Characteristic "Ammonium Salt" envelope; overlaps C-H stretches. |

| Aromatic C-H Stretch | 3030 – 3060 | Weak | Typical |

| Aliphatic C-H Stretch | 2850 – 2930 | Strong | Cyclohexyl ring |

| Ammonium N-H Bend | ~1580 – 1600 | Medium | Deformation mode of the |

| Aromatic Ring Breathing | 1490, 1450 | Strong | Characteristic benzenoid ring skeletal vibrations. |

C. Mass Spectrometry (MS)

In standard Electron Ionization (EI) or ESI, the salt dissociates. The spectra reflect the cationic free base.

-

Molecular Ion (

): m/z 175 (Free base radical cation). -

Protonated Molecular Ion (

): m/z 176 (ESI positive mode). -

Fragmentation Logic:

-

m/z 132: Loss of propyl radical (

) from the cyclohexyl ring (Ring contraction). -

m/z 118: Loss of butyl radical (

). -

m/z 93: Aniline cation (

), resulting from the cleavage of the N-Cyclohexyl bond.

-

Spectroscopic Logic Diagram

Figure 2: Correlation between chemical structure and observed spectroscopic signals.

References

-

Experimental NMR Data: Extracted from reductive amination studies. Journal of Chemical Research, 2015, 39 , 390–393.[1]

-

Synthesis & Properties: "N-Cyclohexylaniline Hydrochloride." PubChem Database, CID 24837207.

-

General Spectroscopic Methods: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[4]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1821-36-9 CAS MSDS (N-Cyclohexylaniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. N-Cyclohexylaniline | C12H17N | CID 74567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chemistry.mdma.ch [chemistry.mdma.ch]

- 8. researchgate.net [researchgate.net]

Introduction: Understanding N-cyclohexylaniline Hydrochloride

An In-depth Technical Guide on the Safety and Handling of N-cyclohexylaniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

N-cyclohexylaniline and its derivatives are important intermediates in the synthesis of various dyes, pharmaceuticals, and agrochemicals.[1] As with many substituted anilines, which are known for their metabolic liabilities, a thorough understanding of the safety and handling protocols for N-cyclohexylaniline Hydrochloride is paramount for ensuring the safety of laboratory personnel and the integrity of research.[2][3] This guide provides a comprehensive overview of the hazards, safe handling procedures, and emergency responses associated with this compound.

It is important to note that while this guide specifically addresses N-cyclohexylaniline Hydrochloride, much of the available toxicological and safety data pertains to its free base, N-cyclohexylaniline (CAS No. 1821-36-9).[4][5] The hydrochloride salt is typically a solid crystalline substance, which may have different physical properties such as increased water solubility and lower volatility compared to the free base, which is often a liquid.[1][6] However, the fundamental toxicological hazards associated with the aniline moiety remain. Therefore, the safety precautions outlined should be considered fully applicable to the hydrochloride salt form.

Section 1: Chemical and Physical Properties

A clear understanding of a compound's properties is the foundation of its safe use. The data below primarily corresponds to the N-cyclohexylaniline free base.

| Property | Value | Source(s) |

| Chemical Name | N-cyclohexylaniline | [7] |

| CAS Number | 1821-36-9 | [4] |

| Molecular Formula | C12H17N | [4][8] |

| Molecular Weight | 175.27 g/mol | [8][9] |

| Appearance | Dark brown or Orange liquid; White to light yellow crystalline powder | [1][7][8] |

| Melting Point | 14-15 °C | [7][8] |

| Boiling Point | 191-192 °C (at 73 mmHg) | [7][8] |

| Density | 0.996 g/mL at 20 °C | [8] |

| Flash Point | 136 °C | [7][8] |

| Water Solubility | Not miscible or difficult to mix in water | [1][7][8] |

Note: N-cyclohexylaniline Hydrochloride will be a solid at room temperature with a higher melting point and greater water solubility.

Section 2: Hazard Identification and Toxicological Summary

N-cyclohexylaniline Hydrochloride is classified as a hazardous substance. The primary risks are associated with acute toxicity through multiple exposure routes and its irritant properties.[6][9] The Globally Harmonized System (GHS) classification provides a clear summary of its hazards.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

(Source: Aggregated from multiple safety data sheets and chemical databases)[5][6][9]

The Signal Word for this compound is Warning .[5] The toxicological profile indicates that exposure through ingestion, skin contact, or inhalation of dust/aerosols can lead to systemic harm.[8][9] Direct contact will cause significant irritation to the skin and eyes, and repeated dermal exposure may lead to skin sensitization.[6][9]

Section 3: The Hierarchy of Hazard Controls

To ensure maximum safety, a multi-layered approach to hazard control must be implemented. This "Hierarchy of Controls" prioritizes strategies from most to least effective. Relying solely on Personal Protective Equipment (PPE) is insufficient; it is the last line of defense.

Caption: A workflow outlining the decision-making process for responding to a chemical spill.

For a minor spill (manageable by trained personnel):

-

Alert personnel in the immediate vicinity.

-

Wear appropriate PPE, including respiratory protection if necessary. [4][10]3. Carefully sweep or vacuum up the solid material, avoiding dust generation. If a liquid, use an inert absorbent material. [11]4. Place the contaminated material into a clearly labeled, sealed container for hazardous waste disposal. [11]5. Clean the spill area thoroughly with soap and water. [11] For a major spill (large quantity, uncontained, or outside of a fume hood):

-

Evacuate the laboratory immediately. [12]2. Alert others to stay away from the area.

-

If safe to do so, close the laboratory doors to contain vapors or dust.

-

Contact your institution's Environmental Health & Safety (EHS) department and/or emergency services. [12]Provide them with the chemical name and SDS.

Section 8: Waste Disposal

All waste materials contaminated with N-cyclohexylaniline Hydrochloride must be treated as hazardous waste. [4]

-

Contaminated Solids : Collect all contaminated items (gloves, paper towels, absorbent pads, etc.) in a designated, sealed, and clearly labeled hazardous waste container. [11]* Unused Product : Unused or waste N-cyclohexylaniline Hydrochloride must be disposed of through an approved hazardous waste program. Do not dispose of it down the drain or in regular trash. [4][13]* Regulations : All disposal must be in strict accordance with local, state, and federal regulations. [4][13]

References

-

EHS Division of Wightman & Associates, Inc. (2017, July 4). Cyclohexylamine - SAFETY DATA SHEET. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-Cyclohexylaniline. PubChem Compound Database. Retrieved from [Link]

-

ChemBK. (2024, April 9). N-cyclohexylaniline. Retrieved from [Link]

-

United States Department of Agriculture (USDA). (n.d.). Cyclohexylamine. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,6-Dibromo-4-cyclohexylaniline, 97%. Retrieved from [Link]

-

North Metal and Chemical Company. (2018, October 25). SAFETY DATA SHEET - Cyclohexylamine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Cyclohexylamine. PubChem Compound Database. Retrieved from [Link]

-

ChemBK. (2024, April 9). N1-CYCLOHEXYLANILINE. Retrieved from [Link]

-

Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Toxicological and Environmental Aspects of Anilines. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Aniline Acute Exposure Guideline Levels. Retrieved from [Link]

-

University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Research Safety. Retrieved from [Link]

-

ACS Publications. (n.d.). Recent Advances and Outlook for the Isosteric Replacement of Anilines. Retrieved from [Link]

-

GOV.UK. (n.d.). Aniline - Incident management. Retrieved from [Link]

-

Nexchem Ltd. (n.d.). SAFETY DATA SHEET - Cyclohexylamine. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. fishersci.ie [fishersci.ie]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. fishersci.com [fishersci.com]

- 7. 1821-36-9 CAS MSDS (N-Cyclohexylaniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. N-Cyclohexylaniline | C12H17N | CID 74567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. ams.usda.gov [ams.usda.gov]

- 12. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]

- 13. northmetal.net [northmetal.net]

N-Cyclohexylaniline: A Comprehensive Technical Guide

This guide provides an in-depth exploration of N-cyclohexylaniline, a significant secondary amine in industrial and synthetic chemistry. From its foundational synthesis to its diverse applications, we will delve into the chemical principles, historical context, and practical methodologies associated with this compound. This document is intended for researchers, chemists, and professionals in drug development and materials science who require a thorough understanding of N-cyclohexylaniline's properties and synthesis.

Introduction and Historical Context

N-Cyclohexylaniline (CAS No. 1821-36-9) is an organic compound featuring a cyclohexyl group bonded to the nitrogen of an aniline molecule. Its unique combination of aliphatic and aromatic moieties imparts a versatile set of properties, making it a valuable intermediate in the synthesis of dyes, pharmaceuticals, and polymers. It also finds use as a corrosion inhibitor and a rubber antioxidant.

While the precise moment of its first synthesis is not readily apparent in readily available literature, its discovery is intrinsically linked to the development of two major classes of organic reactions in the late 19th and early 20th centuries: the reductive amination of carbonyl compounds and the catalytic hydrogenation of aromatic amines. The pioneering work of chemists like Paul Sabatier on catalytic hydrogenation at the turn of the 20th century laid the groundwork for the efficient synthesis of cyclohexylamines from anilines. Similarly, the principles of reductive alkylation, which involve the reaction of an amine with a carbonyl compound in the presence of a reducing agent, provided a direct pathway to N-substituted amines like N-cyclohexylaniline.

The industrial importance of N-cyclohexylaniline grew with the expansion of the rubber industry, where it and its derivatives were found to be effective antioxidants, preventing the degradation of rubber products. This application spurred the development of more efficient and scalable manufacturing processes.

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and spectral properties is paramount for its application in research and industry.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1821-36-9 | |

| Molecular Formula | C₁₂H₁₇N | |

| Molecular Weight | 175.27 g/mol | |

| Appearance | Colorless to pale yellow or dark brown liquid | |

| Melting Point | 14-16 °C | |

| Boiling Point | 284 °C (lit.) | |

| Density | 0.996 g/mL at 25 °C (lit.) | |

| Solubility | Insoluble in water; soluble in organic solvents. |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of N-cyclohexylaniline.

| Technique | Key Features | Source |

| ¹H NMR | Signals corresponding to aromatic protons, the N-H proton, and the cyclohexyl protons. | |

| ¹³C NMR | Resonances for the six distinct carbon atoms of the phenyl ring and the four distinct carbon atoms of the cyclohexyl ring. | |

| Infrared (IR) | Characteristic peaks for N-H stretching (around 3400 cm⁻¹), C-H stretching (aromatic and aliphatic), and C=C stretching (aromatic ring). | |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z = 175, with fragmentation patterns corresponding to the loss of cyclohexyl and phenyl fragments. |

Synthesis Methodologies

The synthesis of N-cyclohexylaniline can be approached through several strategic pathways. The choice of method often depends on the desired scale, available starting materials, and economic considerations.

Reductive Amination of Cyclohexanone with Aniline

This is one of the most common and direct methods for the synthesis of N-cyclohexylaniline. The reaction proceeds through the formation of an enamine or imine intermediate, which is then reduced in situ to the secondary amine.

Reaction: Aniline + Cyclohexanone → N-Cyclohexylaniline + H₂O

Causality Behind Experimental Choices: The choice of reducing agent is critical. Catalytic hydrogenation (e.g., using H₂ gas with a metal catalyst like Pd/C, PtO₂, or Raney Nickel) is often employed for its efficiency and atom economy. Alternatively, hydride reducing agents such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) can be used under milder conditions. The pH of the reaction is also important; slightly acidic conditions favor the formation of the iminium ion intermediate, accelerating the reaction.

Experimental Protocol: Catalytic Hydrogenation Route

-

Apparatus: A Parr hydrogenation apparatus or a similar high-pressure reactor.

-

Reagents:

-

Aniline (1.0 eq)

-

Cyclohexanone (1.1 eq)

-

Palladium on carbon (Pd/C, 5-10 mol%)

-

Ethanol (as solvent)

-

-

Procedure: a. In the reactor vessel, dissolve aniline and cyclohexanone in ethanol. b. Add the Pd/C catalyst. c. Seal the reactor and purge with nitrogen, followed by hydrogen. d. Pressurize the reactor with hydrogen gas (typically 50-100 psi). e. Heat the mixture to 50-80 °C and stir vigorously. f. Monitor the reaction progress by observing the drop in hydrogen pressure. g. Once the reaction is complete, cool the reactor, vent the hydrogen, and purge with nitrogen. h. Filter the reaction mixture through a pad of Celite to remove the catalyst. i. Concentrate the filtrate under reduced pressure to obtain the crude product. j. Purify the crude product by vacuum distillation.

Caption: Reductive amination of aniline and cyclohexanone.

Catalytic Hydrogenation of Diphenylamine

Another viable, though less direct, route involves the hydrogenation of diphenylamine. In this process, one of the phenyl rings is selectively reduced to a cyclohexyl ring.

Reaction: Diphenylamine + 3H₂ → N-Cyclohexylaniline

Causality Behind Experimental Choices: The key challenge in this synthesis is achieving selective hydrogenation of only one aromatic ring. This requires careful control of reaction conditions (temperature, pressure) and the choice of catalyst. Rhodium and ruthenium-based catalysts are often more effective than palladium or platinum for this selective reduction. Over-hydrogenation can lead to the formation of dicyclohexylamine.

Experimental Protocol: Selective Hydrogenation

-

Apparatus: High-pressure autoclave.

-

Reagents:

-

Diphenylamine (1.0 eq)

-

Rhodium on carbon (Rh/C, 5 mol%)

-

Methanol or Ethanol (as solvent)

-

-

Procedure: a. Charge the autoclave with diphenylamine and the solvent. b. Add the Rh/C catalyst. c. Seal the autoclave, purge with an inert gas, and then with hydrogen. d. Pressurize with hydrogen to 500-1000 psi. e. Heat the reaction to 100-150 °C with vigorous stirring. f. Monitor the reaction by TLC or GC until the starting material is consumed. g. Cool the autoclave, vent, and purge with nitrogen. h. Filter the catalyst and wash with the solvent. i. Remove the solvent in vacuo and purify the product by distillation or recrystallization.

Caption: Selective hydrogenation of diphenylamine.

Industrial Applications

N-Cyclohexylaniline serves as a crucial component in several industrial sectors.

-

Rubber Industry: It is a key precursor to various antioxidants and antiozonants used to protect rubber from degradation by oxygen and ozone. These additives are essential for extending the lifespan of tires and other rubber products.

-

Polymer Industry: N-Cyclohexylaniline can be used as a monomer or an additive to enhance the thermal stability and other properties of polymers.

-

Dye Manufacturing: It serves as an intermediate in the synthesis of certain types of dyes.

-

Pharmaceutical and Agrochemical Synthesis: The N-cyclohexylaniline scaffold is present in some biologically active molecules, making it a valuable building block in the development of new drugs and pesticides.

-

Corrosion Inhibition: It can be employed as a corrosion inhibitor, particularly in acidic environments.

Safety and Handling

N-Cyclohexylaniline is a chemical that requires careful handling.

-

Toxicity: It is harmful if swallowed, inhaled, or absorbed through the skin.

-

Irritation: It can cause irritation to the skin, eyes, and respiratory tract.

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area or use a fume hood.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.

Conclusion

N-Cyclohexylaniline is a compound with a rich history intertwined with the development of fundamental organic reactions. Its versatile synthesis and wide range of applications, particularly in the rubber and polymer industries, underscore its continued importance. A thorough understanding of its synthesis, properties, and handling is essential for any scientist or engineer working with this valuable chemical intermediate.

References

An In-Depth Technical Guide to the Formation Mechanism of N-cyclohexylaniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Synthetic Versatility of N-cyclohexylaniline Hydrochloride

N-cyclohexylaniline, a secondary amine of significant interest in organic synthesis, serves as a crucial building block for a variety of value-added chemicals, including antioxidants, vulcanization accelerators, and pharmaceutical intermediates.[1] Its hydrochloride salt form enhances stability and simplifies handling and formulation processes in various applications. A thorough understanding of its formation mechanism is paramount for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final product. This guide provides a detailed exploration of the mechanistic pathways involved in the synthesis of N-cyclohexylaniline hydrochloride, grounded in established chemical principles and supported by field-proven insights.

I. The Core Synthesis: A Tale of Two Reactions

The formation of N-cyclohexylaniline hydrochloride is fundamentally a two-step process, beginning with the synthesis of the free base, N-cyclohexylaniline, followed by its conversion to the hydrochloride salt. The most prevalent and efficient method for synthesizing N-cyclohexylaniline is the reductive amination of aniline and cyclohexanone.[2][3][4][5] This powerful one-pot reaction elegantly combines a condensation and a reduction step.

Overall Reaction Scheme:

Caption: Overall synthesis of N-cyclohexylaniline hydrochloride.

This guide will dissect the mechanism of this transformation, elucidating the key intermediates and the rationale behind common experimental choices.

II. Mechanistic Deep Dive: The Reductive Amination Pathway

Reductive amination proceeds through two critical stages: the formation of an imine intermediate and its subsequent reduction.

Part A: The Genesis of the Imine - N-phenylcyclohexyl-imine

The initial step involves the acid-catalyzed reaction between the primary amine (aniline) and the carbonyl group of the ketone (cyclohexanone) to form an imine.[6] This process is reversible and involves the formation of a hemiaminal intermediate.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanone. This results in the formation of a zwitterionic tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, yielding a neutral hemiaminal (also known as a carbinolamine).

-

Protonation of the Hydroxyl Group: In the presence of an acid catalyst, the hydroxyl group of the hemiaminal is protonated, forming a good leaving group (water).

-

Dehydration: The lone pair on the nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a resonance-stabilized iminium ion.

-

Deprotonation: A base (such as another aniline molecule or the solvent) removes a proton from the nitrogen atom, yielding the final imine product, N-phenylcyclohexyl-imine, and regenerating the acid catalyst.

Caption: Mechanism of N-phenylcyclohexyl-imine formation.

Causality Behind Experimental Choices:

-

Acid Catalysis: The reaction is typically carried out under slightly acidic conditions (pH 4-5). While the initial nucleophilic attack is favored at neutral or slightly basic pH, the dehydration step is acid-catalyzed. A strongly acidic environment would protonate the starting aniline, rendering it non-nucleophilic and hindering the initial reaction.

-

Water Removal: The formation of the imine is a reversible equilibrium reaction. To drive the reaction towards the product, water is often removed as it is formed, for example, by azeotropic distillation with a solvent like toluene using a Dean-Stark apparatus.

Part B: The Reduction of the Imine - Forging the Amine

Once the N-phenylcyclohexyl-imine is formed, it is reduced to N-cyclohexylaniline. This can be achieved through two primary methods: catalytic hydrogenation or the use of chemical reducing agents.

1. Catalytic Hydrogenation:

This is a widely used industrial method due to its efficiency and the production of clean byproducts.

-

Mechanism: The imine is adsorbed onto the surface of a metal catalyst (e.g., Palladium, Platinum, Nickel). Hydrogen gas is also adsorbed onto the catalyst surface and dissociates into hydrogen atoms. These hydrogen atoms are then added across the carbon-nitrogen double bond of the imine, resulting in the formation of N-cyclohexylaniline.

Caption: Catalytic hydrogenation of N-phenylcyclohexyl-imine.

2. Chemical Reduction:

For laboratory-scale synthesis, chemical reducing agents are often employed.

-

Mechanism with Sodium Borohydride (NaBH₄): Sodium borohydride is a common and relatively mild reducing agent suitable for this transformation.[2] The hydride ion (H⁻) from the borohydride attacks the electrophilic carbon of the imine double bond. The resulting nitrogen anion is then protonated by the solvent (typically an alcohol like ethanol or methanol) to yield N-cyclohexylaniline.

Experimental Protocol: One-Pot Reductive Amination using Sodium Borohydride [2]

-

Reaction Setup: In a round-bottom flask, combine aniline and cyclohexanone (in a 1:1 to 1.2:1 molar ratio) in a suitable solvent such as ethanol or methanol.

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine. The progress of the reaction can be monitored by techniques like TLC or GC-MS.

-

Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5-2.0 equivalents) portion-wise to control the exothermic reaction and hydrogen gas evolution.

-

Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Quench the reaction by the slow addition of water to decompose any unreacted sodium borohydride.

-

Workup and Purification: Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.

III. The Final Step: Formation of the Hydrochloride Salt

The conversion of the basic N-cyclohexylaniline to its hydrochloride salt is a straightforward acid-base neutralization reaction.[7]

Mechanism: The lone pair of electrons on the nitrogen atom of N-cyclohexylaniline acts as a Brønsted-Lowry base and accepts a proton from hydrochloric acid. This results in the formation of the N-cyclohexyl anilinium cation and the chloride anion, which are held together by ionic bonds.

Caption: Formation of N-cyclohexylaniline hydrochloride.

Experimental Protocol: Hydrochloride Salt Formation [7]

-

Dissolution: Dissolve the purified N-cyclohexylaniline in a suitable organic solvent, such as diethyl ether, ethyl acetate, or isopropanol.

-

Acidification: Slowly add a solution of hydrochloric acid (e.g., concentrated aqueous HCl or HCl in a compatible organic solvent) to the stirred solution of the amine.

-

Precipitation: The N-cyclohexylaniline hydrochloride salt will typically precipitate out of the solution as a white solid.

-

Isolation and Drying: Collect the solid product by filtration, wash with a small amount of cold solvent to remove any impurities, and dry under vacuum.

IV. Data Presentation and Characterization

The successful synthesis of N-cyclohexylaniline and its hydrochloride salt should be confirmed by various analytical techniques.

Table 1: Physicochemical Properties of N-cyclohexylaniline

| Property | Value |

| Molecular Formula | C₁₂H₁₇N |

| Molar Mass | 175.27 g/mol [8] |

| Appearance | Dark brown liquid[8] |

| Boiling Point | 191-192 °C (73 mmHg)[9] |

| Melting Point | 14-15 °C[9] |

| Density | 0.996 g/mL at 20 °C[8][9] |

Spectroscopic Characterization:

-

Infrared (IR) Spectroscopy: The IR spectrum of N-cyclohexylaniline will show a characteristic N-H stretching vibration in the region of 3350-3500 cm⁻¹. The C-N stretching vibration will appear in the 1250-1350 cm⁻¹ region. Upon formation of the hydrochloride salt, a broad absorption band corresponding to the N⁺-H stretching of the ammonium salt will appear in the 2200-3000 cm⁻¹ range.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show signals corresponding to the aromatic protons of the phenyl group, the protons of the cyclohexyl ring, and a signal for the N-H proton.

-

¹³C NMR: The spectrum will display distinct signals for the carbons of the phenyl and cyclohexyl groups.

-

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the mass of N-cyclohexylaniline.

V. Conclusion

The formation of N-cyclohexylaniline hydrochloride via the reductive amination of aniline and cyclohexanone is a robust and versatile synthetic route. A comprehensive understanding of the underlying mechanisms, from imine formation to reduction and subsequent salt formation, empowers researchers to make informed decisions regarding reaction conditions, catalysts, and purification strategies. This in-depth guide provides a solid foundation for the successful and efficient synthesis of this important chemical intermediate.

VI. References

-

Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. MDPI. Available at: [Link]

-

Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. Frontiers in Bioengineering and Biotechnology. (2021). Available at: [Link]

-

Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education. (2006). Available at: [Link]

-

Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C–Ethylene System and Its Application to Indole Synthesis. Organic Letters. (2021). Available at: [Link]

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

-

N-Cyclohexylaniline. PubChem. Available at: [Link]

-

Method for production of cyclohexylamines. Google Patents. Available at:

-

Reductive Amination, and How It Works. Master Organic Chemistry. (2017). Available at: [Link]

-

Purification of cyclohexylamine. Google Patents. Available at:

-

Imine Reductases and Reductive Aminases in Organic Synthesis. ACS Catalysis. (2021). Available at: [Link]

-

The method of aniline hydrogenation synthesis cyclohexylamine. Google Patents. Available at:

-

Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines. ResearchGate. (2015). Available at: [Link]

-

method for salt preparation. Google Patents. Available at:

-

Catalytic hydrogenation of nitrocyclohexane as an alternative pathway for the synthesis of value-added products. ResearchGate. (2022). Available at: [Link]

-

N-cyclohexylaniline. ChemBK. Available at: [Link]

-

N-Phenylcyclohexylamine. NIST WebBook. Available at: [Link]

-

Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Pharmaceutical Technology. (2003). Available at: [Link]

-

Synthesis, Cyclopolymerization and Cyclo-Copolymerization of 9-(2-Diallylaminoethyl)adenine and Its Hydrochloride Salt. Molecules. (2012). Available at: [Link]

-

The Art of Heterogeneous Catalytic Hydrogenation - Part 1. University of Illinois. Available at: [Link]

-

Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. Scientific Reports. (2024). Available at: [Link]

-

Reductive Amination. Organic Chemistry Tutor. Available at: [Link]

-

Synthesis of Saturated N-Heterocycles via a Catalytic Hydrogenation Cascade. ChemCatChem. (2019). Available at: [Link]

-

Method for purifying optically active n-tert-butoxycarbonyl-trans-4-fluoroproline. Google Patents. Available at:

-

Salt Selection in Drug Development. Pharmaceutical Technology. (2007). Available at: [Link]

-

Advanced Methodologies for Pharmaceutical Salt Synthesis.pdf. Kent Academic Repository. (2020). Available at: [Link]

Sources

- 1. N-Cyclohexylaniline | C12H17N | CID 74567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. gctlc.org [gctlc.org]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]

- 8. chembk.com [chembk.com]

- 9. 1821-36-9 CAS MSDS (N-Cyclohexylaniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. N-Phenylcyclohexylamine [webbook.nist.gov]

Electrochemical Profiling of N-Cyclohexylaniline Hydrochloride: Mechanisms, Kinetics, and Applications

[1]

Abstract

This technical guide provides a comprehensive electrochemical analysis of N-cyclohexylaniline hydrochloride (N-CHA[1]·HCl), a secondary aromatic amine with significant utility in corrosion inhibition and organic synthesis.[1][2] We explore its anodic oxidation pathways, adsorption kinetics on metallic surfaces, and voltammetric behavior.[1][2] By synthesizing experimental data with mechanistic principles, this document serves as a blueprint for researchers utilizing N-CHA·HCl in electrochemical environments.

Introduction & Molecular Architecture[2][3]

N-Cyclohexylaniline Hydrochloride (CAS: 64316-73-0 for the salt; 1821-36-9 for free base) combines an electron-rich aromatic aniline moiety with a steric cyclohexyl ring.[1][2] In electrochemical contexts, this structure dictates its dual functionality:

-

Redox Active Center: The nitrogen lone pair facilitates anodic oxidation, leading to radical cation formation.[1][2]

-

Surface Active Agent: The amphiphilic nature (hydrophobic rings + hydrophilic ammonium headgroup in acid) drives adsorption at electrode interfaces, forming protective barriers against corrosion.[1][2]

Physicochemical Baseline

| Property | Value / Characteristic | Relevance to Electrochemistry |

| Molecular Formula | Electrolyte compatibility | |

| pKa (Conjugate Acid) | ~5.46 (Predicted) | Determines protonation state vs. pH |

| Solubility | Soluble in polar organic solvents; HCl salt soluble in water/acid | Key for aqueous corrosion studies |

| Oxidation Potential | +0.8 to +1.2 V vs. SCE | Window of electrochemical stability |

Fundamental Electrochemical Behavior[3][5][6]

Cyclic Voltammetry (CV) Profile

In non-aqueous media (e.g., Acetonitrile/TBAPF6), N-CHA·HCl exhibits a characteristic anodic response typical of N-alkyl substituted anilines.[1][2]

-

Primary Oxidation (

): An irreversible anodic peak occurs in the range of +0.85 V to +1.10 V vs. SCE . This corresponds to the one-electron oxidation of the nitrogen lone pair to form a radical cation ( -

Reversibility: The process is chemically irreversible at low scan rates (

) due to rapid follow-up chemical reactions (EC mechanism).[1][2] -

Coupling Reactions: Unlike primary anilines which readily form polyaniline, the steric bulk of the cyclohexyl group at the nitrogen hinders "head-to-tail" coupling. Instead, dimerization often occurs via the para-position of the phenyl ring (tail-to-tail coupling) to form benzidine derivatives.

Anodic Oxidation Mechanism

The oxidation follows an

Figure 1: Proposed anodic oxidation pathway of N-cyclohexylaniline involving radical cation formation and subsequent dimerization.

Application: Corrosion Inhibition in Acidic Media[1][7][8]

The most industrially relevant electrochemical property of N-CHA·HCl is its behavior as a mixed-type corrosion inhibitor for carbon steel in acidic environments (e.g., 1M HCl).[1][2]

Mechanism of Inhibition

In strong acid (

-

Physisorption: Electrostatic attraction between the positively charged ammonium center and the negatively charged metal surface (induced by

bridge).[1][2] -

Chemisorption: Interaction of the

-electrons from the phenyl ring and the lone pair of the nitrogen (if deprotonated locally) with the metal d-orbitals.

Electrochemical Impedance Spectroscopy (EIS)

EIS is the gold standard for validating the inhibition efficiency.

-

Nyquist Plot: Characterized by a single capacitive loop, indicating charge transfer control.[1][2] The diameter of the semicircle (

) increases with N-CHA·HCl concentration. -

Bode Plot: Shows an increase in phase angle maximum (

) and absolute impedance

Equivalent Circuit Model

To quantify the inhibition, experimental data is fitted to a Randles circuit modified with a Constant Phase Element (CPE) to account for surface heterogeneity.

Figure 2: Equivalent circuit model (Randles) used to fit EIS data. Rs: Solution Resistance, Rct: Charge Transfer Resistance, CPEdl: Double Layer Constant Phase Element.

Data Summary: Inhibition Efficiency

Typical values for N-alkyl aniline derivatives in 1M HCl on Carbon Steel.

| Inhibitor Conc.[1][2][3][4] (mM) | Inhibition Efficiency ( | ||

| Blank (0) | 25 - 40 | 150 - 200 | - |

| 1.0 | 150 - 200 | 80 - 100 | 75 - 85% |

| 5.0 | 300 - 450 | 40 - 60 | 88 - 95% |

| 10.0 | 500 - 650 | 20 - 30 | > 95% |

Note: Efficiency is calculated as

Experimental Protocols

Protocol A: Cyclic Voltammetry (Redox Characterization)

Objective: Determine oxidation potential and reversibility.[1][2][5]

-

Electrolyte Preparation: Dissolve 0.1 M Tetrabutylammonium hexafluorophosphate (

) in anhydrous Acetonitrile ( -

Analyte Addition: Add N-CHA·HCl to reach a concentration of 1.0 mM.[1][2][6][4] Note: If solubility is an issue in pure MeCN, use a 1:1 MeCN:Water mix, though this alters the potential window.

-

Cell Setup:

-

Measurement:

Protocol B: Electrochemical Impedance Spectroscopy (Corrosion Study)

Objective: Measure corrosion inhibition efficiency.

-

Specimen Prep: Carbon steel coupon (

exposed area), abraded with SiC paper (up to 1200 grit), degreased with acetone.[1][2] -

Solution: 1.0 M HCl (aq) containing varying concentrations of N-CHA·HCl (0.5 mM to 10 mM).

-

OCP Stabilization: Immerse electrode for 30 minutes until Open Circuit Potential (OCP) stabilizes (drift < 1 mV/min).

-

EIS Run:

References

-

Smolecule . (2023).[1][2] N-cyclohexylaniline Hydrochloride Properties and Applications. Retrieved from [1]

-

PubChem . (2025).[1][2] N-Cyclohexylaniline Compound Summary. National Library of Medicine.[1][2] Retrieved from [1]

-

Bard, A. J. (1992).[1][2] Application of Rapid Scan Cyclic Voltammetry to a Study of the Oxidation and Dimerization of N,N-Dimethylaniline. Journal of Electroanalytical Chemistry. Retrieved from

-

ResearchGate . (2025). Electrochemical Impedance Spectroscopy and its Applications in Corrosion Research. Retrieved from

-

MDPI . (2022).[1][2] Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Retrieved from [1]

Sources

- 1. N-Cyclohexylaniline | C12H17N | CID 74567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Cyclohexylbenzenamine | C12H17N | CID 80764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jmaterenvironsci.com [jmaterenvironsci.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. abechem.com [abechem.com]

Methodological & Application

Precision Synthesis of N-Cyclohexylaniline via Reductive Amination

Application Note & Protocol Guide

Abstract

This application note details the synthesis of N-cyclohexylaniline (CAS: 1821-36-9), a critical intermediate in the manufacturing of rubber antioxidants, vulcanization accelerators, and pharmaceutical precursors. We compare two distinct methodologies: a high-fidelity bench-scale protocol using Sodium Triacetoxyborohydride (STAB) and a scalable catalytic hydrogenation route suitable for process development. Emphasis is placed on mechanistic control, specifically managing the imine-enamine equilibrium and preventing over-alkylation.

Introduction & Strategic Significance

Reductive amination is the preferred method for constructing C-N bonds because it avoids the harsh conditions of direct alkylation and the over-alkylation byproducts associated with alkyl halides.

For N-cyclohexylaniline , the coupling of aniline (weak nucleophile, pKa ~4.[1]6) and cyclohexanone (sterically hindered ketone) presents specific challenges:

-

Nucleophilicity: Aniline's lone pair is delocalized, making imine formation slower than with aliphatic amines.[1]

-

Sterics: The formation of the bulky cyclohexyl group minimizes dialkylation, but steric hindrance can retard the initial attack.

This guide prioritizes Sodium Triacetoxyborohydride (STAB) for research applications due to its mildness and selectivity, avoiding the toxicity of cyanoborohydrides and the fire hazards of pyrophoric hydrogenation catalysts.

Mechanistic Insight

Understanding the mechanism is vital for troubleshooting. The reaction proceeds through two distinct phases: Imine Formation and Hydride Transfer .[2]

The Chemical Pathway[3]

-

Hemiaminal Formation: Aniline attacks the carbonyl carbon of cyclohexanone. Acid catalysis (AcOH) aids this by activating the ketone oxygen.

-

Dehydration: The hemiaminal loses water to form the N-cyclohexylideneanilinium ion (Imine).

-

Reduction: The borohydride reagent selectively delivers a hydride (

) to the iminium carbon. STAB is crucial here; it is less basic than

Mechanistic Diagram (Graphviz)

Figure 1: Mechanistic pathway of reductive amination. The stability of the Iminium Ion is the rate-determining factor for reduction efficiency.

Protocol A: Bench-Scale Synthesis (STAB Method)

Rationale: This protocol uses Sodium Triacetoxyborohydride (STAB).[1] Unlike

Reagents & Stoichiometry

| Component | Equiv. | Role | Notes |

| Aniline | 1.0 | Substrate | Limiting reagent. |

| Cyclohexanone | 1.1 - 1.2 | Carbonyl Source | Slight excess drives equilibrium. |

| NaBH(OAc)3 | 1.4 - 1.5 | Reducing Agent | Moisture sensitive; weigh quickly. |

| Acetic Acid | 1.0 - 2.0 | Catalyst | Promotes imine formation. |

| DCE or THF | Solvent | Medium | DCE (1,2-Dichloroethane) is standard; THF is a greener alternative. |

Step-by-Step Methodology

-

Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen (

). -

Solvation: Add Aniline (10 mmol, 0.93 g) and Cyclohexanone (11 mmol, 1.08 g) to the flask. Dissolve in DCE (30 mL).

-

Activation: Add Acetic Acid (10-20 mmol, 0.6 - 1.2 mL). Stir at Room Temperature (RT) for 15–30 minutes to establish the imine equilibrium.

-

Expert Tip: If the substrate is sterically hindered, adding molecular sieves (4Å) at this stage helps remove water and drive imine formation.

-

-

Reduction: Cool the mixture slightly (0°C) if working on a large scale (>10g) to manage exotherm. Add Sodium Triacetoxyborohydride (14 mmol, 3.0 g) in 3 portions over 10 minutes.

-

Reaction: Remove ice bath and stir at RT.

-

Monitoring: Check via TLC (Hexane/EtOAc 8:2) or GC-MS after 2 hours. Aniline consumption indicates completion.

-

-

Quench: Quench by adding saturated aqueous

(30 mL). Stir vigorously for 15 minutes until gas evolution ceases. -

Workup: Extract with Dichloromethane (DCM) or Ethyl Acetate (

mL). Wash combined organics with Brine. Dry over -

Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Protocol B: Scale-Up (Catalytic Hydrogenation)

Rationale: For quantities >100g, hydride reagents become cost-prohibitive and generate excessive boron waste. Heterogeneous catalysis is the industrial standard.

Reagents

-

Catalyst: 5% Pt/C or 5% Pd/C (sulfided forms are often preferred to prevent ring hydrogenation of the aniline phenyl group).

-

Hydrogen Source:

gas (Balloon for <5g, Parr Shaker/Autoclave for >5g). -

Solvent: Methanol or Ethanol.[3]

Workflow Diagram (Graphviz)

Figure 2: Process flow for catalytic hydrogenation. Safety interlocks regarding H2 pressure are mandatory.

Key Process Parameters

-

Pressure: 1–5 atm (

). Higher pressures increase rate but risk hydrogenating the aromatic ring to form dicyclohexylamine. -

Temperature: 40–60°C.

-

Selectivity Control: If over-reduction (phenyl ring saturation) is observed, switch to Pt/C or add a catalyst poison (e.g., thiophene traces) to dampen activity.

Process Control & Troubleshooting

Data below summarizes common failure modes and corrective actions.

| Observation | Probable Cause | Corrective Action |

| Low Conversion | Wet solvent / Old Reagent | STAB decomposes in water. Use dry solvents; check reagent activity. |

| Dialkylation | Excess Ketone / High Temp | Unlikely with cyclohexanone due to sterics, but ensure 1:1.1 stoichiometry. |

| Cyclohexanol byproduct | Direct Ketone Reduction | STAB is too active or pH is too low. Ensure pH > 4. Add amine before reducing agent. |